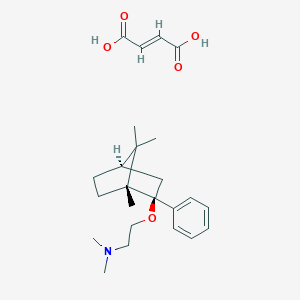

Deramciclane fumarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El D-gluconato de calcio es la sal de calcio del ácido D-glucónico. Se usa comúnmente como suplemento mineral y medicamento para tratar afecciones que surgen de deficiencias de calcio, como hipocalcemia, osteoporosis y raquitismo . Este compuesto también se utiliza en diversas aplicaciones industriales debido a sus propiedades químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El D-gluconato de calcio se puede sintetizar haciendo reaccionar la delta-lactona del ácido glucónico con carbonato de calcio a temperaturas entre 80-90 °C. La reacción produce una solución acuosa de D-gluconato de calcio, que luego se trata con carbón activado medicinal y se mantiene a la misma temperatura durante 30 minutos. La solución se filtra en caliente, se enfría a 30-40 °C y se añaden cristales semilla. La mezcla se enfría aún más a 10-20 °C y se agita durante 8-12 horas para inducir la cristalización. El producto final se obtiene por filtración centrífuga, trituración y secado del pastel de filtro .

Métodos de producción industrial: La producción comercial de D-gluconato de calcio involucra tres métodos principales:

Oxidación química: La glucosa se oxida utilizando una solución de hipoclorito.

Oxidación electrolítica: Una solución de glucosa que contiene un valor conocido de bromuro se somete a oxidación electrolítica.

Fermentación: Se cultivan microorganismos específicos en un medio que contiene glucosa y otros ingredientes para producir D-gluconato de calcio.

Análisis De Reacciones Químicas

Tipos de reacciones: El D-gluconato de calcio experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar ácido glucónico.

Reducción: Se puede reducir para formar glucosa.

Sustitución: El D-gluconato de calcio puede reaccionar con ácido fluorhídrico para formar fluoruro de calcio insoluble.

Reactivos y condiciones comunes:

Oxidación: La solución de hipoclorito se utiliza comúnmente para la oxidación.

Reducción: Se pueden utilizar agentes reductores como el hidrógeno.

Sustitución: El ácido fluorhídrico se utiliza para reacciones de sustitución.

Productos principales:

Oxidación: Ácido glucónico.

Reducción: Glucosa.

Sustitución: Fluoruro de calcio.

Aplicaciones Científicas De Investigación

Anxiolytic Treatment

Clinical Efficacy in Generalized Anxiety Disorder

Deramciclane has been evaluated for its efficacy in treating generalized anxiety disorder (GAD). A notable double-blind, placebo-controlled study involved 208 adult patients diagnosed with GAD. The study administered doses of 10 mg, 30 mg, and 60 mg per day over eight weeks. The primary efficacy measure was the change in the Hamilton Anxiety Rating Scale (HAM-A) score from baseline to week eight.

| Dosage (mg/day) | HAM-A Score Change | Statistical Significance |

|---|---|---|

| 10 | Not significant | p > 0.05 |

| 30 | Improvement observed | p = 0.059 |

| 60 | Significant improvement | p = 0.024 |

Results indicated that both the 30 mg and 60 mg doses led to clinically relevant improvements in anxiety symptoms, with the higher dose achieving statistical significance compared to placebo .

Pharmacokinetics

Absorption and Bioavailability

The pharmacokinetic profile of deramciclane has been studied extensively. Following oral administration, peak plasma concentrations are typically reached within three hours, with a half-life of approximately 27 hours. The bioavailability varies based on the route of administration:

| Administration Route | Bioavailability (%) |

|---|---|

| Oral | 3.42 |

| Intraperitoneal | 18.49 |

These findings suggest that while oral bioavailability is relatively low, intraperitoneal administration offers a significantly higher absorption rate .

Neurotransmitter Interaction

Effects on Dopamine Levels

A study investigating the effects of deramciclane on dopamine metabolism revealed that higher doses (30 mg/kg) significantly increased dopamine levels in the nucleus accumbens and striatum of freely moving rats. This effect was compared to other anxiolytics like ritanserin and buspirone:

| Compound | Dopamine Level Change | Dosage (mg/kg) |

|---|---|---|

| Deramciclane | Significant increase | 30 |

| Ritanserin | No significant change | 1 |

| Buspirone | No significant change | 5 |

The results indicate a potential neuroleptic-like effect at higher doses, suggesting a careful balance between therapeutic and adverse effects .

Cytochrome P450 Interaction

Impact on Drug Metabolism

Deramciclane has also been shown to influence cytochrome P450 enzyme activity. A study demonstrated that repeated administration of deramciclane significantly increased the area under the curve (AUC) for desipramine, indicating an interaction that could affect the metabolism of co-administered drugs:

| Drug Interaction | AUC Increase |

|---|---|

| Desipramine | Doubled |

| Paroxetine | Increased by 4.8-fold |

This interaction highlights the importance of monitoring drug-drug interactions when prescribing deramciclane alongside other medications .

Mecanismo De Acción

El D-gluconato de calcio ejerce sus efectos proporcionando una fuente de iones calcio, que son esenciales para la función normal de los nervios, los músculos y el corazón. En casos de exposición a fluoruro de hidrógeno, el D-gluconato de calcio forma complejos con los iones fluoruro libres para formar fluoruro de calcio no tóxico, lo que previene o reduce la toxicidad. También ayuda a corregir la hipocalcemia inducida por fluoruro al suministrar iones calcio .

Compuestos similares:

- D-glucarato de calcio

- Lactona de ácido D-glucónico

- D-gluconato de sodio

Comparación:

- D-glucarato de calcio: Similar al D-gluconato de calcio, se utiliza como suplemento mineral y tiene propiedades antioxidantes. su efectividad en la reducción de la formación de 3-nitrotirosina es menor en comparación con la lactona de ácido D-glucónico y el D-gluconato de sodio .

- Lactona de ácido D-glucónico: Este compuesto es eficaz para disminuir la formación de 3-nitrotirosina y proteger las proteínas plasmáticas y los lípidos contra el daño oxidativo .

- D-gluconato de sodio: Comparte propiedades antioxidantes similares con el D-gluconato de calcio y se utiliza en diversas aplicaciones industriales .

El D-gluconato de calcio destaca por su amplia gama de aplicaciones en medicina, química e industria, lo que lo convierte en un compuesto versátil y valioso.

Comparación Con Compuestos Similares

- Calcium D-glucarate

- D-gluconic acid lactone

- Sodium D-gluconate

Comparison:

- Calcium D-glucarate: Similar to calcium D-gluconate, it is used as a mineral supplement and has antioxidative properties. its effectiveness in reducing 3-nitrotyrosine formation is less compared to D-gluconic acid lactone and sodium D-gluconate .

- D-gluconic acid lactone: This compound is effective in decreasing 3-nitrotyrosine formation and protecting plasma proteins and lipids against oxidative damage .

- Sodium D-gluconate: It shares similar antioxidative properties with calcium D-gluconate and is used in various industrial applications .

Calcium D-gluconate stands out due to its wide range of applications in medicine, chemistry, and industry, making it a versatile and valuable compound.

Actividad Biológica

Deramciclane fumarate, a compound with the chemical formula C24H35NO5, has garnered attention for its potential anxiolytic properties. This article delves into its biological activity, pharmacokinetics, receptor interactions, and relevant case studies.

This compound primarily functions as an antagonist at the 5-HT2A and 5-HT2C serotonin receptors , and as a GABA reuptake inhibitor . This unique profile suggests its utility in treating anxiety disorders without the sedative effects commonly associated with traditional anxiolytics .

Receptor Interactions

- 5-HT2A Antagonism : Reduces anxiety by modulating serotonin pathways.

- 5-HT2C Antagonism : Influences dopaminergic activity, potentially beneficial for mood disorders.

- GABA Inhibition : Enhances inhibitory neurotransmission, contributing to anxiolytic effects .

2. Pharmacokinetics

Understanding the pharmacokinetics of deramciclane is crucial for evaluating its therapeutic potential. The compound exhibits linear pharmacokinetics in humans, with significant absorption characteristics:

| Administration Route | Tmax (hours) | Cmax (ng/mL) | Bioavailability (%) |

|---|---|---|---|

| Oral | 2-4 | ~140 | 36 |

| Intraperitoneal | 0.5 | >177.8 | 18.49 |

| Intravenous | - | >2643.0 | 3.42 |

- Absorption : Rapid absorption from the gastrointestinal tract, detectable in plasma within 20 minutes post-dosing.

- Half-life : Ranges from 3.5 to 5.5 hours, indicating moderate duration of action .

Anxiolytic Effects

Clinical studies have demonstrated that this compound has significant anxiolytic effects comparable to established medications like buspirone. In animal models, it has shown a dose-dependent increase in extracellular dopamine levels in key brain regions associated with mood regulation:

- Dopamine Levels : A single high dose (30 mg/kg) significantly increased dopamine and its metabolites in the nucleus accumbens and striatum .

Comparative Studies

Research comparing deramciclane with other anxiolytics revealed:

- At lower doses (3 and 10 mg/kg), no significant effects on dopamine levels were observed.

- Higher doses elicited effects akin to neuroleptics or buspirone-like actions, indicating a careful balance between efficacy and potential side effects .

4. Case Studies

Several studies have explored the clinical implications of deramciclane:

- Study on Rats : A study assessed the pharmacokinetics and biological activity of deramciclane in freely moving rats using microdialysis techniques. Results indicated a clear distinction between anxiolytic and neuroleptic doses, establishing a safety margin for therapeutic use .

- Human Trials : Clinical trials have demonstrated that daily doses ranging from 3 to 150 mg are effective without significant adverse effects reported, reinforcing its potential as a safe alternative for anxiety treatment .

5. Conclusion

This compound represents a promising candidate in the realm of anxiolytics due to its unique receptor antagonism and pharmacokinetic profile. Its ability to modulate serotonin and dopamine systems offers potential benefits for treating anxiety disorders while minimizing sedative side effects common with traditional therapies.

Future research should continue to elucidate its full therapeutic potential and long-term safety profile across diverse populations.

Propiedades

Número CAS |

120444-72-6 |

|---|---|

Fórmula molecular |

C24H35NO5 |

Peso molecular |

417.5 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;N,N-dimethyl-2-[[(1R,2S,4R)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine |

InChI |

InChI=1S/C20H31NO.C4H4O4/c1-18(2)17-11-12-19(18,3)20(15-17,22-14-13-21(4)5)16-9-7-6-8-10-16;5-3(6)1-2-4(7)8/h6-10,17H,11-15H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-,19-,20+;/m1./s1 |

Clave InChI |

RFQWRWCCNQNACG-HJYQBBATSA-N |

SMILES |

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

C[C@@]12CC[C@@H](C1(C)C)C[C@@]2(C3=CC=CC=C3)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CC1(C2CCC1(C(C2)(C3=CC=CC=C3)OCCN(C)C)C)C.C(=CC(=O)O)C(=O)O |

Sinónimos |

2-phenyl-2-(dimethylaminoethoxy)-1,7,7-trimethylbicyclo(2.2.1)heptane hemifumarate deramciclane deramciclane, (1R,2S,4R)-isomer deramciclane, (endo-EGYT 3886)-isomer EGIS 3886 EGIS-3886 EGIS3886 EGYT 3886 EGYT-3886 N,N-dimethyl-2-((1,7,7-trimethyl-2-phenylbicyclo(2.2.1)hept-2-yl)oxy)ethamine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.